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Compound of Interest

Compound Name: SR9011 hydrochloride

Cat. No.: B3049455 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

interactions of synthetic ligands with their target receptors is paramount. This guide provides a

detailed comparison of the binding specificity of SR9011 hydrochloride for the nuclear

receptors REV-ERBα and REV-ERBβ, supported by quantitative data and experimental

methodologies.

SR9011 is a synthetic agonist of the REV-ERB nuclear receptors, which are critical

components of the circadian clock and play a significant role in regulating metabolism.[1][2][3]

While often used as a tool to probe REV-ERB activity, its specificity for the two isoforms, REV-

ERBα (NR1D1) and REV-ERBβ (NR1D2), is a key consideration for targeted therapeutic

development.

Quantitative Comparison of SR9011 Specificity
Experimental data indicates that SR9011 hydrochloride exhibits a slight preference for REV-

ERBβ over REV-ERBα. The half-maximal inhibitory concentration (IC50) values, which

represent the concentration of the drug required to inhibit 50% of the receptor's activity, are

summarized in the table below. Lower IC50 values denote higher potency.

Compound Target IC50 (nM) Cell Line

SR9011 REV-ERBα 790 HEK293

SR9011 REV-ERBβ 560 HEK293
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Data sourced from multiple references citing the same primary study.[1][4][5]

Experimental Protocol: Determining IC50 Values
The specificity of SR9011 was determined using a cotransfection luciferase reporter assay in

Human Embryonic Kidney 293 (HEK293) cells.[1][4][6] This widely used method allows for the

quantification of a ligand's ability to modulate the transcriptional activity of a nuclear receptor.

Key Steps of the Assay:

Cell Culture: HEK293 cells are maintained in Dulbecco's modified Eagle's medium (DMEM)

supplemented with 10% fetal bovine serum.[6]

Transfection: The cells are transiently transfected with two plasmids:

A plasmid expressing a chimeric protein consisting of the Gal4 DNA-binding domain

(DBD) fused to the ligand-binding domain (LBD) of either REV-ERBα or REV-ERBβ.

A reporter plasmid containing a luciferase gene under the control of a Gal4-responsive

promoter.

Treatment: Following transfection, the cells are treated with varying concentrations of

SR9011 hydrochloride or a vehicle control (e.g., DMSO).[6]

Luciferase Activity Measurement: After a 24-hour incubation period, the cells are lysed, and

the luciferase activity is measured using a luminometer.[6] The light output is directly

proportional to the transcriptional activity of the Gal4-REV-ERB chimera.

Data Analysis: The luciferase readings are normalized to a control, and the IC50 values are

calculated by plotting the dose-response curve.

Below is a graphical representation of the experimental workflow.
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Experimental workflow for determining SR9011 IC50 values.

REV-ERB Signaling Pathway
REV-ERBα and REV-ERBβ are transcriptional repressors that play a crucial role in the

molecular clockwork.[7] They function by recruiting corepressor complexes, such as the one

containing Nuclear Receptor Corepressor 1 (NCoR), to their target gene promoters.[7][8] This

leads to the inhibition of gene expression. One of the primary targets of REV-ERB is the Bmal1

gene, a key activator in the circadian feedback loop.[8] By repressing Bmal1, REV-ERBs help

to drive the rhythmic expression of numerous clock-controlled genes. SR9011, as an agonist,

enhances this repressive activity.

The following diagram illustrates the simplified signaling pathway of REV-ERB.
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Simplified REV-ERB signaling pathway.

In conclusion, while SR9011 is a potent agonist for both REV-ERB isoforms, it demonstrates a

slight but measurable preference for REV-ERBβ. Researchers should consider this differential

activity when designing experiments and interpreting results, particularly in systems where the

relative expression levels of REV-ERBα and REV-ERBβ may vary. The provided experimental

framework serves as a basis for understanding how the specificity of such compounds is

determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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